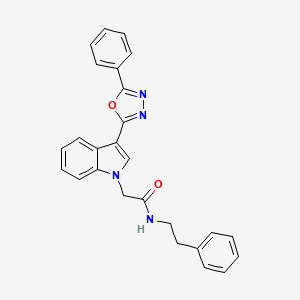

N-phenethyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

N-Phenethyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic small molecule featuring a hybrid pharmacophore combining an indole core, a 1,3,4-oxadiazole ring, and a phenethyl-substituted acetamide moiety. The indole scaffold is widely recognized for its role in microtubule inhibition and anticancer activity, while 1,3,4-oxadiazole derivatives are known for their metabolic stability and diverse bioactivities, including antimicrobial and antioxidant effects .

Properties

IUPAC Name |

N-(2-phenylethyl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O2/c31-24(27-16-15-19-9-3-1-4-10-19)18-30-17-22(21-13-7-8-14-23(21)30)26-29-28-25(32-26)20-11-5-2-6-12-20/h1-14,17H,15-16,18H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLGXGSOQWXORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features

The target compound’s structure is distinguished by three key components:

Indole Core : The 3-position of the indole is substituted with a 5-phenyl-1,3,4-oxadiazole ring, a feature shared with compounds in and . This substitution aligns with studies showing that 3-substituted indoles exhibit superior bioactivity compared to 1-substituted analogs due to optimized electronic and steric interactions .

1,3,4-Oxadiazole Ring : The oxadiazole moiety contributes to metabolic stability and π-π stacking interactions, common in anticancer and antimicrobial agents .

Phenethyl-Acetamide Side Chain : Unlike simpler acetamide derivatives (e.g., N-thiazolyl or N-benzothiazolyl in ), the phenethyl group may enhance hydrophobic interactions with biological targets .

Comparative Analysis of Bioactivity and Structure-Activity Relationships (SAR)

Anticancer Activity

Compounds with 3-substituted indole-oxadiazole hybrids, such as those in , demonstrated potent anticancer activity against human cancer cell lines (e.g., IC₅₀ values < 10 μM). The phenethyl group in the target compound may further enhance cytotoxicity by improving target binding affinity, as seen in structurally related N-thiazolyl derivatives () .

Antimicrobial and Antioxidant Potential

- Antimicrobial Activity : highlights that 2-[5-(substituted phenyl)-1,3,4-oxadiazol-2-yl]indole derivatives exhibit broad-spectrum antimicrobial activity (MIC: 2–16 μg/mL). The phenethyl side chain in the target compound could modulate activity by altering membrane penetration .

- Antioxidant Activity : Compounds with acetamide-oxadiazole motifs (e.g., ) showed DPPH radical scavenging activity (EC₅₀: 12–45 μM). The target compound’s indole core may synergize with oxadiazole to enhance antioxidant effects .

Structural Modifications and SAR Trends

Key SAR insights from analogous compounds include:

- Substituent Position : 3-Substituted indoles (as in the target compound) are more bioactive than 1-substituted analogs due to favorable electronic effects .

- Heterocyclic Rings : Replacement of oxadiazole with thiadiazole () reduces anticancer activity, underscoring the importance of the oxadiazole ring’s electronegativity .

- Side Chain Variations : Phenethyl groups (target compound) vs. thiophenethyl (’s M337-0587) influence solubility and target selectivity. For example, M337-0587’s thiophene moiety may confer distinct pharmacokinetic properties .

Data Tables: Comparative Profiles of Similar Compounds

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.